Niguldipine hydrochloride is derived from the dihydropyridine class of compounds, which are known for their calcium channel blocking activity. This drug is particularly noted for its selectivity towards the alpha-1A adrenergic receptor and L-type calcium channels, making it an important candidate for cardiovascular therapies .
The synthesis of Niguldipine hydrochloride involves several key steps that typically include the formation of a dihydropyridine ring. The general synthetic route can be summarized as follows:
The industrial production of Niguldipine hydrochloride emphasizes optimizing reaction conditions to achieve high yield and purity, often involving purification techniques like recrystallization and chromatography.
The molecular structure of Niguldipine hydrochloride features a complex arrangement that includes a dihydropyridine core. Key structural characteristics include:
The stereochemistry of Niguldipine is significant; the compound exists as a racemic mixture with both (S)-(+)- and (R)-(-)-enantiomers, where the (S)-enantiomer exhibits greater pharmacological activity .
Niguldipine hydrochloride participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action of Niguldipine hydrochloride involves its dual role as an antagonist at alpha-1A adrenergic receptors and as a blocker of L-type calcium channels:
These actions contribute to its therapeutic effects in managing hypertension and other cardiovascular conditions .
Niguldipine hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate storage conditions .
Niguldipine hydrochloride has several significant applications in scientific research and medicine:
Niguldipine hydrochloride, (±)-, is a chemically complex dihydropyridine derivative with systematic nomenclature that precisely defines its molecular architecture. Its IUPAC name is designated as 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, reflecting the presence of ester linkages, a substituted piperidine ring, and a nitroaromatic system [3] [10]. The compound's molecular formula is C₃₆H₄₀ClN₃O₆, with a molecular weight of 646.18 g/mol for the hydrochloride salt form [4] [8]. Key identifiers across chemical databases include multiple CAS Registry Numbers: 113317-61-6 (hydrochloride salt), 113165-32-5 (free base), and 119934-51-9 (unspecified salt form) [1] [4] [10]. The structural representation in SMILES notation is CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)N+[O-])C(=O)OC.Cl, emphasizing the protonated amine and quaternary carbon within the piperidine moiety [3] [8]. The (±)- prefix explicitly denotes the racemic nature of the compound, comprising equimolar mixtures of (R)-(-) and (S)-(+) enantiomers .
Table 1: Chemical Identifiers for Niguldipine Hydrochloride, (±)-
Property | Value | |
---|---|---|
IUPAC Name | 5-O-[3-(4,4-Diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride | |
Molecular Formula | C₃₆H₄₀ClN₃O₆ | |
Molecular Weight | 646.18 g/mol | |
CAS Numbers | 113317-61-6 (hydrochloride); 113165-32-5 (free base); 119934-51-9 (salt) | |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)N+[O-])C(=O)OC.Cl | |
Synonymous Chemical Names | (±)-Niguldipine HCl; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-[3-(4,4-diphenyl-1-piperidinyl)propyl] 5-methyl ester hydrochloride | [3] [8] [10] |
Niguldipine emerged during the late 1980s as an experimental therapeutic agent within the dihydropyridine (DHP) class of calcium channel blockers. Early pharmacological studies highlighted its dual mechanism of action, combining potent L-type calcium channel blockade with high-affinity antagonism of α₁-adrenoceptors—a profile distinct from first-generation DHPs like nifedipine [5] . The stereoselective potency of its enantiomers was a critical discovery: the (S)-(+)-enantiomer exhibited nanomolar affinity for both L-type calcium channels (Kᵢ ≈ 85–140 pM) and α₁ₐ-adrenoceptors (Kᵢ ≈ 52 pM), while the (R)-(-)-enantiomer showed significantly reduced activity at these targets (40-fold lower potency) [5] . This enantiomeric divergence underscored the therapeutic potential of the (S)-form but complicated the development of the racemate due to pharmacokinetic and dynamic imbalances.
Despite promising preclinical results, niguldipine hydrochloride (±)- faced clinical discontinuation attributable to three primary factors:
Consequently, research pivoted toward enantiomerically pure analogs like dexniguldipine [(S)-(+)-form], which entered clinical trials for oncology applications due to P-glycoprotein inhibitory effects [5] . The discontinuation of (±)-niguldipine exemplifies the broader shift in medicinal chemistry from racemates to single enantiomers to optimize efficacy and safety.
Niguldipine hydrochloride, (±)-, belongs to the 1,4-dihydropyridine (1,4-DHP) chemical class, characterized by a core benzene-reduced pyridine ring substituted at positions 1,4. Its structure incorporates signature DHP pharmacophores alongside unique modifications enabling dual pharmacology:
Table 2: Key Structural Features and Pharmacological Contributions
Structural Element | Chemical Significance | Pharmacological Role | |
---|---|---|---|
1,4-Dihydropyridine ring | Boat conformation; H-bond donor (N1-H); chiral C4 center | Essential for Ca²⁺ channel blockade; redox susceptibility | |
C3 Methoxycarbonyl | Methyl ester conjugate | Modulates lipophilicity and L-type channel affinity | |
C4-(3-Nitrophenyl) | Electron-withdrawing nitro group at meta position | Enhances membrane partitioning; influences α₁ₐ affinity | |
C5 Ester side chain | 3-(4,4-Diphenylpiperidin-1-yl)propyl ester | Confers α₁-adrenoceptor antagonism via diphenylpiperidine moiety | |
Chiral center (C4) | Asymmetric carbon with (R) and (S) configurations | (S)-enantiomer: High activity at Ca²⁺ channels/α₁ₐ receptors | [1] [5] [9] |
The structural evolution from prototypical DHP blockers (e.g., nifedipine) to niguldipine involved elongating the C5 ester into a diphenylpiperidine-containing chain. This modification introduced nanomolar α₁-adrenergic antagonism while preserving calcium channel blocking effects, creating a "hybrid DHP" with dual polypharmacology [5] [8] [9]. The hydrochloride salt form enhances crystallinity and stability, typical for basic DHP analogs containing tertiary amines [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7